molecular formula C9H15ClN2O2 B1420401 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide CAS No. 1155642-62-8

2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide

Cat. No. B1420401
M. Wt: 218.68 g/mol
InChI Key: FITIUWKEBLPIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide” is characterized by the presence of a cyclopropylcarbamoyl group and a methylpropanamide group . The cyclopropyl group, due to its sp2 character, can confer improved H-bonding characteristics to the directly substituted amide NH .

Scientific Research Applications

Antimicrobial Activity

Research on compounds similar to 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide has shown that 2-chloro(bromo)-(2-methyl)-3-arylpropanamides exhibit low antimicrobial activity against various strains including staphylococci and yeast fungi. Modifications to the aromatic ring of these compounds do not significantly increase their antibacterial and antifungal activity (Grishchuk et al., 2013).

Liquid Chromatographic Enantioseparation

A study developed direct high-performance liquid chromatographic methods for the enantioseparation of compounds related to 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide. This process involved using various chromatographic columns and adjusting mobile-phase compositions for optimal resolution, demonstrating the potential for specific analytical applications in pharmaceutical and chemical research (Török et al., 2005).

Reduction and Chemical Transformation

The reduction of similar compounds, such as 2-chloro-N-phenylpropanamide, with LiAlH4, has been examined. This research provides insight into the chemical transformation and reactivity of these compounds, suggesting their potential utility in organic synthesis and chemical reaction studies (Vilhelmsen et al., 2008).

Crystallography and Molecular Interactions

The study of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, a structurally related compound, offers insights into crystallography and molecular interactions. Understanding the behavior of these molecules in the crystalline state can inform the design of new materials and pharmaceuticals (Mo et al., 2011).

Potential Enantioselective Organocatalysts

Research on prolinamides, which are structurally similar to 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide, suggests their potential use as enantioselective organocatalysts in chemical synthesis. This application is significant for the development of asymmetric synthesis methods in pharmaceutical and chemical industries (Panov et al., 2011).

properties

IUPAC Name

2-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12(2)5-8(13)11-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIUWKEBLPIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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